6-(1H-imidazol-1-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)pyridazine-3-carboxamide
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Overview
Description
6-(1H-imidazol-1-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-imidazol-1-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include pyridazine derivatives, imidazole, and thiazole compounds. Common synthetic routes may involve:
Step 1: Formation of the pyridazine core through cyclization reactions.
Step 2: Introduction of the imidazole moiety via nucleophilic substitution.
Step 3: Attachment of the thiazole ring through coupling reactions.
Step 4: Final carboxamide formation through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(1H-imidazol-1-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMS
Properties
IUPAC Name |
6-imidazol-1-yl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c26-18(16-6-7-17(24-23-16)25-11-10-20-13-25)21-9-8-15-12-27-19(22-15)14-4-2-1-3-5-14/h1-7,10-13H,8-9H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXLBOUKWNFFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=NN=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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